pKa and Buffering Range: Optimized for Fruit Processing vs. Sodium Citrate
Sodium malate buffers most effectively around pH 3.4, aligning with the optimal range for high-methoxyl pectin gelation and food safety [1]. In contrast, sodium citrate, which relies on citric acid (pKa 3.13), is less effective in this critical zone [1]. This is a class-level inference based on the known pKa values of the parent acids and the principle that buffer capacity is maximal near the pKa.
| Evidence Dimension | Buffering pKa (optimal range) |
|---|---|
| Target Compound Data | ~3.40 (malic acid) |
| Comparator Or Baseline | ~3.13 (citric acid) |
| Quantified Difference | pKa difference of 0.27 |
| Conditions | Inferred from parent acid pKa in aqueous solution at 25°C |
Why This Matters
This pKa advantage translates to stronger, more resilient pH control in the 3.2-3.6 range, which is critical for maintaining pectin gel structure and preservative efficacy in fruit preparations, potentially reducing product defects and waste.
- [1] Food-Additives.in. (2026). Sodium Malate: High-Performance pH Buffer for Modern Fruit Processing. View Source
